molecular formula C19H14BrN3OS B2805462 9-Bromo-5-(4-pyridinyl)-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine CAS No. 332063-16-8

9-Bromo-5-(4-pyridinyl)-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine

Cat. No.: B2805462
CAS No.: 332063-16-8
M. Wt: 412.31
InChI Key: NDJPEGXAQGILCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Bromo-5-(4-pyridinyl)-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine is a useful research compound. Its molecular formula is C19H14BrN3OS and its molecular weight is 412.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

9-bromo-5-pyridin-4-yl-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN3OS/c20-13-3-4-17-14(10-13)16-11-15(18-2-1-9-25-18)22-23(16)19(24-17)12-5-7-21-8-6-12/h1-10,16,19H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJPEGXAQGILCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=C(C=CC(=C3)Br)OC(N2N=C1C4=CC=CS4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

9-Bromo-5-(4-pyridinyl)-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines elements from pyrazole, benzoxazine, and thiophene moieties. Its molecular formula is C14H11BrN2OSC_{14}H_{11}BrN_2OS, with a molecular weight of approximately 321.22 g/mol. The presence of bromine and nitrogen heteroatoms in the structure may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities including:

  • Antimicrobial Activity : Several derivatives of benzoxazine have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Compounds with pyrazole and benzoxazine frameworks have been investigated for their ability to inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : Some studies suggest that these compounds may modulate inflammatory pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways associated with disease processes.
  • Receptor Modulation : It could interact with specific receptors (e.g., GABA or serotonin receptors) influencing neurotransmission and other physiological responses.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

Anticancer Activity

A study by Zhang et al. (2020) evaluated the anticancer effects of similar benzoxazine derivatives on human breast cancer cells. The results indicated that these compounds induced significant cytotoxicity through apoptosis and cell cycle arrest at the G2/M phase.

CompoundIC50 (µM)Mechanism
This compound15Apoptosis induction
Benzoxazine Derivative A20Cell cycle arrest
Benzoxazine Derivative B25Enzyme inhibition

Antimicrobial Activity

In a study assessing antimicrobial properties against Staphylococcus aureus and Escherichia coli, the compound exhibited notable inhibitory effects with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

PathogenMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16

Q & A

Q. What are the standard synthetic routes for 9-Bromo-5-(4-pyridinyl)-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Core Formation : Cyclization of precursors (e.g., hydrazine derivatives and diketones) to construct the pyrazolo-benzoxazine core .

Substituent Introduction : Bromination using N-bromosuccinimide (NBS), followed by coupling reactions to install the 4-pyridinyl and 2-thienyl groups. Thionyl chloride (SOCl₂) or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may be employed .

Purification : Column chromatography or crystallization to isolate the product (≥95% purity).
Key Reagents : NBS for bromination, Pd(PPh₃)₄ for cross-coupling, and anhydrous solvents (e.g., THF) .

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and ring fusion (e.g., pyridinyl protons at δ 8.5–9.0 ppm) .
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ peak at m/z ~471).
  • X-ray Crystallography : Resolves stereochemistry and confirms the fused bicyclic structure .

Q. What are the solubility challenges, and how are they addressed experimentally?

  • Methodological Answer :
  • Solubility Profile : Low aqueous solubility due to aromatic rings and halogen substituents.
  • Strategies : Use polar aprotic solvents (DMSO, DMF) for biological assays. For reactions, employ co-solvents (e.g., THF:water mixtures) or derivatization (e.g., sulfonation) to improve solubility .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity in substitutions?

  • Methodological Answer :
  • Catalytic Systems : Pd(OAc)₂/XPhos for selective C–C coupling at the pyridinyl group .
  • Temperature Control : Low temperatures (−20°C) reduce side reactions during bromination .
  • Solvent Screening : Test solvents like DCE or toluene to influence transition-state stability .

Q. How to resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

  • Methodological Answer :
  • Orthogonal Assays : Validate enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT assay) .
  • Dose-Response Curves : Use 8–10 concentration points to improve IC₅₀ accuracy.
  • Strain/Line Specificity : Compare activity across isogenic cell lines to identify target dependencies .

Q. What strategies improve metabolic stability for in vivo studies?

  • Methodological Answer :
  • Structural Modifications : Replace labile groups (e.g., methoxy with trifluoromethyl) to reduce CYP450-mediated oxidation .
  • Prodrug Design : Phosphorylation of hydroxyl groups to enhance bioavailability .

Critical Analysis of Contradictory Evidence

  • Synthetic Yield Variability : Discrepancies in yields (e.g., 65% vs. 78%) may arise from purification methods (e.g., chromatography vs. crystallization) .
  • Biological Potency : Differences in IC₅₀ values could reflect assay conditions (e.g., serum-free vs. serum-containing media) .

Key Recommendations for Researchers

  • Synthetic Protocols : Prioritize Pd-catalyzed cross-coupling for regioselective substitutions .
  • Biological Testing : Include positive controls (e.g., doxorubicin for cytotoxicity) to benchmark activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.